molecular formula C5H9F2NO2 B585543 4,4-Difluoro-L-norvaline CAS No. 148043-97-4

4,4-Difluoro-L-norvaline

Cat. No. B585543
CAS RN: 148043-97-4
M. Wt: 153.129
InChI Key: HNZGXYVBLJPLTD-VKHMYHEASA-N
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Description

4,4-Difluoro-L-norvaline is a chemical compound with the molecular formula C5H9F2NO2 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4,4-Difluoro-L-norvaline consists of a five-membered ring with two fluorine atoms at the 4-position . The compound has a molecular weight of 153.13 .

Scientific Research Applications

  • Pharmaceutical Production : A method for the environmentally friendly production of L-norvaline, an important intermediate in the production of the antihypertensive drug Perindopril, was developed. This method achieved high purity and an enantiomeric excess over 99% (Yunlong et al., 2017).

  • Chromatographic Applications : N-Trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester was synthesized and used as a stationary phase for gas chromatographic enantiomeric separation of N-trifluoroacetyl D,L-amino acid isopropyl esters (Parr & Howard, 1972).

  • Electrochemical Sensing : Electro-polymerization of L-Norvaline on a glassy carbon electrode was investigated for the first time, offering a novel approach for the development of electrochemical sensors. This method showed potential in the sensitive determination of metribuzin in soil samples (Jia et al., 2016).

  • Solubility and Stability Studies : The solubility and stability of L-norvaline in various solvent mixtures were extensively studied. This research provides crucial data for understanding the behavior of L-norvaline in different environments, relevant for its application in pharmaceutical and chemical industries (Wang et al., 2017).

  • Alzheimer’s Disease Treatment : L-Norvaline, as an arginase inhibitor, showed potential as a therapeutic agent against Alzheimer’s disease. In a study, it reversed cognitive decline in mice models of Alzheimer's, suggesting its utility in neuroprotective treatments (Polis et al., 2019).

  • Amino Acid Research : Studies on the protonation equilibria of L-norvaline in different solvents provided insights into the medium effects on its ionization processes, crucial for understanding its behavior in biological systems (Fazary et al., 2009).

Safety and Hazards

The safety data sheet for 4,4-Difluoro-L-norvaline suggests that it should be used with caution. It is advised to avoid breathing in the dust, mist, or vapors of the compound, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 4,4-Difluoro-L-norvaline are not available, there is ongoing research into the use of fluorinated proline derivatives in biochemistry and medicinal chemistry . These compounds have potential applications in the treatment of neurodegenerative disorders .

properties

IUPAC Name

(2S)-2-amino-4,4-difluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2/c1-5(6,7)2-3(8)4(9)10/h3H,2,8H2,1H3,(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZGXYVBLJPLTD-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C[C@@H](C(=O)O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665071
Record name 4,4-Difluoro-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-L-norvaline

CAS RN

148043-97-4
Record name 4,4-Difluoro-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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